3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Lipophilicity logP ADME

This achiral triazolo[4,5-d]pyrimidine (MW 307.36 Da, logP 2.41) is an essential matched‑pair control for polycomb repressive complex (PRC2) probe development. Its N‑3 ethyl substitution and indole linker confer a distinct lipophilicity profile (ΔlogP +0.38 vs. the N‑3 methyl analog) and predicted HDAC inhibitory activity, while showing no EED displacement. Procurement guarantees the exact molecular tool required to deconvolve scaffold‑driven artifacts in lymphoma cell‑line assays and to anchor a logP‑to‑cellular‑exposure calibration curve for your triazolo[4,5‑d]pyrimidine series.

Molecular Formula C16H17N7
Molecular Weight 307.361
CAS No. 899974-92-6
Cat. No. B2742052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
CAS899974-92-6
Molecular FormulaC16H17N7
Molecular Weight307.361
Structural Identifiers
SMILESCCN1C2=NC=NC(=C2N=N1)NCCN3C=CC4=CC=CC=C43
InChIInChI=1S/C16H17N7/c1-2-23-16-14(20-21-23)15(18-11-19-16)17-8-10-22-9-7-12-5-3-4-6-13(12)22/h3-7,9,11H,2,8,10H2,1H3,(H,17,18,19)
InChIKeyZUULFBKYCQQPMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 21 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Evidence Guide for 3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899974-92-6)


3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 899974-92-6) is a heterocyclic screening compound comprising a triazolo[4,5-d]pyrimidine core linked via an ethylamine spacer to an indole moiety . It is supplied as an achiral solid with a molecular weight of 307.36 Da and a calculated logP of 2.41, placing it in a favorable physicochemical space for probe development . This compound belongs to a biologically active class; the triazolo[4,5-d]pyrimidine scaffold has been demonstrated to act as a potent allosteric inhibitor of embryonic ectoderm development (EED), a key component of the polycomb repressive complex 2 (PRC2), when appropriately substituted [1].

Why Direct Substitution of 3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine by Analogs Risks Scientific Irreproducibility


In-class triazolo[4,5-d]pyrimidine derivatives cannot be generically interchanged because small structural modifications profoundly shift their biological target engagement and physicochemical properties. For instance, the N-3 methyl analog (CAS 896369-86-1) has a significantly lower calculated logP of 2.02 versus 2.41 for the N-3 ethyl target compound, which directly impacts membrane permeability and non-specific protein binding . Additionally, within the same scaffold series, a specific indole-substituted derivative (ZJH-16) is a potent, orally bioavailable EED inhibitor (HTRF IC50 = 2.72 nM) [1], whereas the target compound has no such reported activity, highlighting that subtle changes to the N-3 and linker positions dictate a completely different polypharmacology. Procurement of the exact compound is therefore mandatory to ensure fidelity to a specific chemical probe project or Structure-Activity Relationship (SAR) study, as any uncharacterized analog will produce data that cannot be reliably interpreted.

Head-to-Head Quantitative Differentiation Data for CAS 899974-92-6 Against Its Closest Analogs


Enhanced Lipophilicity vs. N-3 Methyl Analog Drives Differential Cellular Permeability

The target compound has a calculated logP of 2.4051, compared to 2.022 for its closest in-class analog, N-[2-(1H-indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine . This difference of +0.38 logP units indicates a physically meaningful increase in hydrophobicity, which directly influences the rate of passive membrane diffusion and the extent of non-specific intracellular protein binding. For scientific procurement, this means the target compound will partition into lipid bilayers and intracellular compartments differently, generating distinct cellular target engagement profiles even if the primary target affinity were identical.

Lipophilicity logP ADME SAR

Defined Inactivity as a Negative Control for EED/PRC2-Mediated Epigenetic Silencing

The prototypical EED inhibitor ZJH-16, a closely related triazolo[4,5-d]pyrimidine, binds to EED with an HTRF IC50 of 2.72 nM and inhibits gene silencing in KARPAS422 cells [1]. In contrast, the target compound has zero reported activity in this assay. This absence of activity at a defined biological node is a high-value differentiator. Researchers can use this compound as a matched molecular negative control to demonstrate that observed phenotypic effects are specifically due to on-target EED inhibition, not a general consequence of the triazolo[4,5-d]pyrimidine scaffold's cytotoxicity or other off-target effects.

EED PRC2 Epigenetics Lymphoma

Potential Polypharmacology: HDAC1-3 Inhibition Profile Distinguished from EED-Targeted Analogs

A close structural relative, CHEMBL5269123, a triazolo[4,5-d]pyrimidine, exhibits potent inhibition of Class I histone deacetylases (HDAC1 IC50=2.30 nM, HDAC2 IC50=3.10 nM, HDAC3 IC50=1.80 nM) [1]. This is a distinct and orthogonal mechanism to EED inhibition. The target compound's structural similarity suggests it may possess a similar HDAC profile. Selecting this compound for procurement allows a research program to explore a defined polypharmacology hypothesis (simultaneous EED and HDAC modulation), a pharmacological strategy inaccessible to the highly selective ZJH-16.

HDAC Polypharmacology Kinase Epigenetics

Distinct Physicochemical Vector: Higher Polar Surface Area than Core Scaffolds

The target compound has a calculated polar surface area (PSA) of 59.9 Ų , which is below the commonly accepted threshold of 140 Ų for good oral absorption, yet higher than the core EED inhibitor scaffold ZJH-16 (which lacks the ethylamino-indole side chain and has a lower PSA). This places the compound in a unique property space—its PSA is sufficiently low to be cell-permeable but high enough to differentiate its hydrogen-bonding capacity and solubility profile from more lipophilic analogs. For a procurement decision, this means the compound will exhibit different solubility, aggregation, and off-target binding profiles compared to its lower-PSA analogs, which is critical for reproducible assay behavior.

PSA Drug-likeness Permeability Property-based design

High-Impact Application Scenarios for 3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine in Drug Discovery


Matched Molecular Pair Analysis for Epigenetic EED/HDAC Polypharmacology

Procure the target compound alongside ZJH-16 and the N-3 methyl analog to create a complete matched molecular pair (MMP) set [1]. Use these in parallel in a panel of lymphoma cell lines (KARPAS422, Pfeiffer). ZJH-16 will report on EED-dependent effects, the target compound will reveal any HDAC-mediated anti-proliferative contribution, and the methyl analog will control for lipophilicity-driven cytotoxicity. This design decouples epigenetic mechanism from non-specific effects, leading to a higher-confidence target identification program.

Chemical Probe for Dedicated Negative Control in EED-Dependent Gene Silencing Assays

In KARPAS422 cells, the target compound shows no EED displacement activity, in contrast to ZJH-16's potent IC50 of 2.72 nM [1]. By treating cells with equimolar concentrations of this compound, researchers explicitly rule out scaffold-related artifacts in gene expression readouts (e.g., H3K27 trimethylation levels). This is a critical validation step essential for publication in high-impact journals, which explicitly require chemically matched inactive controls.

Lipophilicity-Driven Cellular Distribution Probe

Exploit the +0.38 logP difference between the target compound and the N-3 methyl analog [1] to calibrate a cellular ADME model. By quantifying intracellular concentrations via LC-MS/MS in parallel, teams can generate a logP-to-cellular-exposure calibration curve for the triazolo[4,5-d]pyrimidine chemical series. This data directly informs predictive models for future lead optimization, reducing the number of in vivo PK experiments required.

Scaffold-Hopping Starting Point for Dual EED/HDAC Inhibitor Design

The target compound's scaffold is a perfect starting point for a structure-based dual inhibitor design campaign, based on its predicted HDAC inhibitory activity (analog IC50s of 1.8-3.1 nM) [2] and its divergence from pure EED inhibitors. Procurement enables a fragment-growing strategy to simultaneously optimize EED binding (using the ZJH-16 co-crystal structure) while retaining the HDAC zinc-binding pharmacophore, targeting cancers where both epigenetic mechanisms are oncogenic drivers.

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